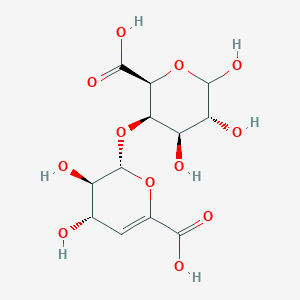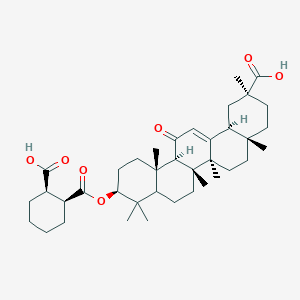
2,6-Dmc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl carbonate is an organic compound with the molecular formula ( \text{C}_3\text{H}_6\text{O}_3 ). It is a colorless, flammable liquid classified as a carbonate ester. This compound is known for its low toxicity, high biodegradability, and unique reactivity, making it a valuable chemical in various industrial applications .
Preparation Methods
2,6-Dimethyl carbonate can be synthesized through several methods:
Methanol Phosgenation: This traditional method involves the reaction of phosgene with methanol.
Oxidative Carbonylation of Methanol: This method uses carbon monoxide and an oxidizer to produce 2,6-Dimethyl carbonate.
Transesterification: This method involves the reaction of ethylene carbonate or propylene carbonate with methanol, producing 2,6-Dimethyl carbonate and ethylene glycol or propylene glycol as by-products.
Direct Synthesis from Carbon Dioxide and Methanol: This method is considered environmentally friendly as it utilizes carbon dioxide, a greenhouse gas, as a raw material.
Chemical Reactions Analysis
2,6-Dimethyl carbonate undergoes various chemical reactions, including:
Scientific Research Applications
2,6-Dimethyl carbonate has a wide range of applications in scientific research:
Green Chemistry: Due to its low toxicity and biodegradability, it is used as a green reagent in various chemical reactions.
Lithium-Ion Batteries: It is used as a co-solvent in the electrolytes of lithium-ion batteries, enhancing their performance.
Fuel Additive: It is used as an additive in gasoline to increase the octane number and reduce emissions.
Pharmaceuticals: It is used as a solvent and intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl carbonate involves its role as a methylating and alkoxycarbonylating agent. It reacts with nucleophiles to form methylated and alkoxycarbonylated products. The molecular targets include anilines, carboxylic acids, and phenols, where it facilitates the transfer of methyl or alkoxycarbonyl groups .
Comparison with Similar Compounds
2,6-Dimethyl carbonate is compared with other similar compounds such as:
Dimethyl Sulfate: Unlike dimethyl sulfate, 2,6-Dimethyl carbonate is less toxic and more environmentally friendly.
Methyl Iodide: 2,6-Dimethyl carbonate is a weaker methylating agent compared to methyl iodide but is preferred due to its lower toxicity.
Ethylene Carbonate: Both compounds are used in the production of polycarbonates, but 2,6-Dimethyl carbonate is favored for its lower toxicity.
Properties
CAS No. |
59520-70-6 |
|---|---|
Molecular Formula |
C11H16ClN3 |
Molecular Weight |
225.72 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3.ClH/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11;/h3-5H,6-7H2,1-2H3,(H2,12,13,14);1H |
InChI Key |
YEMZMTCQUDSNQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCN2.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCN2.Cl |
| 59520-70-6 | |
Synonyms |
2,6-dimethyl clonidine 2,6-dimethylclonidine 2,6-DMC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)



![(1R,2R,4aS,8S)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B1231282.png)

![N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1231287.png)



![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)
![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)


